molecular formula C9H14F2N4 B14404785 4,6-Difluoro-N,N-di(propan-2-yl)-1,3,5-triazin-2-amine CAS No. 85401-46-3

4,6-Difluoro-N,N-di(propan-2-yl)-1,3,5-triazin-2-amine

Cat. No.: B14404785
CAS No.: 85401-46-3
M. Wt: 216.23 g/mol
InChI Key: KSBXUSNEMGSNDQ-UHFFFAOYSA-N
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Description

4,6-Difluoro-N,N-di(propan-2-yl)-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two fluorine atoms and two isopropyl groups attached to the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-N,N-di(propan-2-yl)-1,3,5-triazin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-difluoro-1,3,5-triazine and isopropylamine.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst or solvent to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced monitoring techniques helps maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-N,N-di(propan-2-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or nucleophiles can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4,6-Difluoro-N,N-di(propan-2-yl)-1,3,5-triazin-2-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4,6-Difluoro-N,N-di(propan-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-1,3,5-triazine: Similar structure but with chlorine atoms instead of fluorine.

    4,6-Dimethyl-1,3,5-triazine: Similar structure but with methyl groups instead of isopropyl groups.

Uniqueness

4,6-Difluoro-N,N-di(propan-2-yl)-1,3,5-triazin-2-amine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The isopropyl groups also contribute to its distinct properties compared to other triazine derivatives.

Properties

CAS No.

85401-46-3

Molecular Formula

C9H14F2N4

Molecular Weight

216.23 g/mol

IUPAC Name

4,6-difluoro-N,N-di(propan-2-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C9H14F2N4/c1-5(2)15(6(3)4)9-13-7(10)12-8(11)14-9/h5-6H,1-4H3

InChI Key

KSBXUSNEMGSNDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=NC(=NC(=N1)F)F)C(C)C

Origin of Product

United States

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